molecular formula C12H16ClNO3 B165245 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride CAS No. 135072-15-0

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

Cat. No.: B165245
CAS No.: 135072-15-0
M. Wt: 257.71 g/mol
InChI Key: CEDXMALCJZSQHA-UHFFFAOYSA-N
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Description

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (CAS: 135072-15-0) is a morpholine derivative with a benzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the morpholine ring, coupled with a hydrochloride salt. Its molecular formula is C₁₂H₁₅NO₃·HCl, and it has a molecular weight of 257.71 g/mol . The compound exhibits a melting point range of 244–248°C and is commercially available in purities ranging from 90% to 97%, depending on the supplier .

Properties

IUPAC Name

4-benzylmorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDXMALCJZSQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380009
Record name 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-15-0
Record name 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylmorpholine-2-carboxylic acid hydrochloride
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Preparation Methods

Step 1: Synthesis of N-Benzylethanolamine via Catalytic Hydrogenation

The first step involves the reductive amination of benzaldehyde and ethanolamine using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure.

Reaction Scheme:
Benzaldehyde + Ethanolamine → N-Benzylethanolamine

Key Conditions

ParameterValue/DescriptionSource
CatalystPd/C (1–10% Pd loading)
SolventMethanol (1–3x molar ratio)
Temperature30–80°C
Hydrogen Pressure0.1–2 MPa
Reaction Time5–8 hours
BaseK₂CO₃, NaOH, or Et₃N (0.05–0.2x)

Mechanism

  • Catalytic Hydrogenation : Pd/C adsorbs hydrogen, breaking H₂ into active H atoms.

  • Imine Reduction : The C=N bond in the transient imine intermediate is reduced to form N-benzylethanolamine.

Optimization

  • Catalyst Additives : Pt or Pb in Pd/C enhances hydrogenation efficiency. For example, 0.5–1.5% Pt increases yield to 92.1–92.5%.

  • Solvent Recovery : Methanol is distilled and reused, reducing costs.

Step 2: Cyclization with Glyoxylic Acid

N-Benzylethanolamine reacts with glyoxylic acid in tetrahydrofuran (THF) to form the morpholine ring.

Reaction Scheme:
N-Benzylethanolamine + Glyoxylic Acid → 4-Benzyl-2-hydroxy-morpholine-3-one → Hydrochloride Salt

Key Conditions

ParameterValue/DescriptionSource
Glyoxylic Acid50–60% aqueous solution (1.2–1.5x)
SolventTHF (400 mL)
Temperature50–100°C
Reaction Time10–20 hours
WorkupDistillation, ethanol recrystallization

Mechanism

  • Cyclization : N-Benzylethanolamine undergoes intramolecular nucleophilic attack on glyoxylic acid, forming the morpholine-3-one ring.

  • Salt Formation : The product is treated with HCl to yield the hydrochloride salt.

Yield and Purity

ParameterValueSource
Yield81.2–82.3%
Purity>96.3% (GC)

Industrial-Scale Optimization

Catalyst Recycling

The Pd/C catalyst is reused ≥10 times without significant activity loss. A pretreatment step with organic amine-methanol improves catalyst stability.

Solvent Management

  • Methanol : Recovered via distillation and reused in Step 1.

  • THF : Distilled from Step 2 and recycled.

Auxiliary Metal Effects

Catalyst TypePd LoadingAdditiveYield (% GC)
Pd/C1%None92.1
Pd/C + Pt3%0.5% Pt92.5
Pd/C + Pb3%0.03% Pb91.5

Data from CN110483436B.

Alternative Methods and Challenges

Direct Hydrogenation Variations

Some protocols use higher Pd loadings (10%) for faster reactions but face cost trade-offs.

Byproduct Management

Residual Pd/C is filtered and washed with methanol/water to recover catalyst.

Critical Analysis of Reaction Parameters

Temperature and Pressure Sensitivity

ConditionImpact on ReactionOptimal Range
Hydrogen PressureHigher pressure → Faster kinetics1–2 MPa
Reaction TemperatureExcess heat → Side reactions50–60°C

Base Selection

BaseRoleEfficiency
K₂CO₃Binds HCl, deprotonates intermediatesHigh
Et₃NWeak base, requires excessModerate

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Morpholine-2-carboxylic Acid Hydrochloride (CAS: 4497-04-5)
  • Structural Difference : Lacks the benzyl group at the 4-position.
  • Molecular Weight : 181.61 g/mol (vs. 257.71 g/mol for the target compound).
  • Key Properties : Similar hydrochloride salt form enhances solubility but reduced lipophilicity due to the absence of the benzyl group.
  • Similarity Score : 0.71/1.00 (based on CAS similarity algorithms) .
2.2. 4-Benzylmorpholine-3-carboxylic Acid (CAS: 1219426-63-7)
  • Structural Difference: Carboxylic acid group at the 3-position instead of the 2-position; non-salt form.
  • Molecular Weight : 221.25 g/mol (vs. 257.71 g/mol for the hydrochloride).
  • Purity and Price : Available at >97.0% purity (1g for JPY 14,500), slightly costlier than the hydrochloride form (1g for JPY 14,300 at 90% purity) .
  • Implications : Positional isomerism may alter hydrogen-bonding interactions and bioavailability.
2.3. (R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid (CAS: 106973-36-8)
  • Structural Difference : Contains an oxo group at position 5 and a carboxylic acid at position 3.
  • Molecular Weight : 263.28 g/mol .
  • Similarity Score : 0.75/1.00 .
2.4. (S)-2-(Morpholin-2-yl)acetic Acid Hydrochloride (CAS: 868689-63-8)
  • Structural Difference : Substitutes the benzyl group with an acetic acid side chain.
  • Molecular Weight : 210.66 g/mol .
  • Applications : Likely used in peptide mimetics or as a chiral intermediate.
  • Similarity Score : 0.66/1.00 .

Physicochemical and Commercial Comparison

Parameter 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride 4-Benzylmorpholine-3-carboxylic Acid Morpholine-2-carboxylic Acid Hydrochloride
CAS Number 135072-15-0 1219426-63-7 4497-04-5
Molecular Weight (g/mol) 257.71 221.25 181.61
Purity 90–97% >97.0% Not specified
Melting Point 244–248°C Not reported Not reported
Price (1g) JPY 14,300 (90%) JPY 14,500 Not available

Key Research and Commercial Insights

  • Solubility and Stability : The hydrochloride salt form improves aqueous solubility, critical for in vitro assays and formulation . However, stability data under acidic conditions (e.g., comparable to Nicardipine Hydrochloride in ) are unavailable for this compound.
  • Supplier Landscape : Available from major suppliers like Thermo Scientific and Sigma-Aldrich, with annual sales volumes indicating moderate demand in research .

Biological Activity

4-Benzyl-2-morpholinecarboxylic acid hydrochloride (CAS No. 135072-15-0) is a compound that has garnered interest in various biomedical research fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 245.72 g/mol
  • Chemical Structure :
C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

This compound features a morpholine ring, which contributes to its lipophilicity and ability to interact with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cell Cycle Regulation : The compound has been implicated in the modulation of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression. By influencing CDK activity, this compound may play a role in regulating the G1/S transition of the cell cycle .
  • Inhibition of Viral Replication : Similar compounds have shown potential in inhibiting the transcription of HIV-1 via interactions with CDK complexes, suggesting that this compound may also exhibit antiviral properties .
  • Metabolic Pathways : The compound may interact with various metabolic pathways, affecting enzyme activities and influencing metabolic fluxes within cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antiviral Activity Potential inhibition of HIV-1 transcription through CDK modulation .
Cell Cycle Regulation Modulation of CDK2 activity affecting cell cycle progression .
Metabolic Effects Interaction with metabolic enzymes influencing metabolic pathways.

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Case Study on Antiviral Efficacy : A study investigated the compound's ability to inhibit HIV replication in vitro. The results indicated a significant reduction in viral load when cells were treated with varying concentrations of the compound, highlighting its potential as an antiviral agent.
  • Cell Proliferation Assay : In another study, the impact of this compound on cancer cell lines was assessed. The findings demonstrated that treatment with this compound resulted in decreased cell viability and proliferation, suggesting its potential use in cancer therapeutics.

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